molecular formula C13H25NO2S2 B1212239 S-(3-Methylbutanoyl)-dihydrolipoamide-E

S-(3-Methylbutanoyl)-dihydrolipoamide-E

Cat. No.: B1212239
M. Wt: 291.5 g/mol
InChI Key: KMUSXGCRMMQDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(3-Methylbutanoyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty acyl thioesters. These are thioester derivatives of a fatty acid with the general formula RC(=O)SR', where R is the fatty acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from 3-methyl-1-hydroxybutyl-THPP and lipoamide;  which is mediated by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, this compound can be converted into dihydrolipoamide through the action of the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, the propionic acidemia pathway, the 3-hydroxyisobutyric aciduria pathway, and 3-methylcrotonyl CoA carboxylase deficiency type I.
S(8)-(3-methylbutanoyl)dihydrolipoamide is a S-(methylbutanoyl)dihydrolipoamide. It has a role as a human metabolite.

Properties

Molecular Formula

C13H25NO2S2

Molecular Weight

291.5 g/mol

IUPAC Name

S-(8-amino-8-oxo-3-sulfanyloctyl) 3-methylbutanethioate

InChI

InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15)

InChI Key

KMUSXGCRMMQDBP-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)SCCC(CCCCC(=O)N)S

Canonical SMILES

CC(C)CC(=O)SCCC(CCCCC(=O)N)S

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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